2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Description
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIHCZPZVOGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2,3-Dihydrobenzofuran-5-yl Amino Alcohol Derivatives
This is an in-depth technical guide on the medicinal chemistry, pharmacology, and synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohol derivatives .
Domain: Medicinal Chemistry & Pharmacology
Core Scaffold: 2,3-Dihydrobenzofuran (Coumaran)
Primary Pharmacophore:
Executive Summary
The 2,3-dihydrobenzofuran-5-yl amino alcohol scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its utility in designing adrenergic receptor antagonists (
Structurally, this class fuses a lipophilic dihydrobenzofuran core (a bioisostere of the naphthalene ring in propranolol or the indole in pindolol) with a hydrophilic amino-alcohol side chain. This specific architecture imparts unique physicochemical properties, including enhanced oxidative stability compared to their benzofuran counterparts and distinct metabolic profiles driven by CYP2D6.
Key Applications:
-
Cardiovascular:
-adrenergic antagonism (Anti-arrhythmic, Antihypertensive). -
Neuropharmacology: 5-HT receptor modulation and monoamine transporter inhibition.
-
Antioxidant: The 5-hydroxy-2,3-dihydrobenzofuran core acts as a radical scavenger (Vitamin E analogue).
Chemical Architecture & SAR
The biological activity of these derivatives hinges on the precise spatial arrangement of the amino alcohol tail relative to the oxygenated bicycle.
The Pharmacophore
The general structure is defined by two critical domains:
-
Lipophilic Core (Anchor): The 2,3-dihydrobenzofuran ring.[1] The oxygen at position 1 mimics the ether oxygen found in aryloxypropanolamine
-blockers, contributing to hydrogen bonding within the receptor pocket. -
Hydrophilic Tail (Warhead): The amino alcohol chain, typically an ethanolamine or aryloxypropanolamine, which interacts with Asp113 in the
-adrenergic receptor.
Structure-Activity Relationship (SAR)
| Structural Zone | Modification | Effect on Potency/Selectivity |
| C-5 Position | Attachment of Amino Alcohol | Critical for |
| Nitrogen Substituent (R) | Isopropyl / t-Butyl | Bulky groups (t-butyl) maximize |
| C-2/C-3 Ring | Methylation (e.g., 2,2-dimethyl) | Increases lipophilicity and metabolic stability; enhances antioxidant capacity (Vitamin E-like). |
| Linker | -CH(OH)- vs -O-CH2-CH(OH)- | The aryloxypropanolamine (-O-CH2-) linker generally confers higher potency than the direct ethanolamine linker (-CH-). |
Critical Distinction: Amino Alcohol vs. Amino Propane
Researchers must distinguish this scaffold from the Benzofuranylpropylamines (e.g., 5-APDB, 6-APDB).
-
Amino Alcohols (This Topic): Hydroxyl group present. Activity = Adrenergic/Serotonergic Antagonists (Therapeutic).
-
Amino Propanes (Entactogens): No hydroxyl group. Activity = Monoamine Releasers (Psychotropic/Abuse Potential).[2]
Chemical Synthesis Pathways
The synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohols typically proceeds via a Friedel-Crafts acylation followed by bromination and reduction, or via epoxide ring opening.
Pathway A: The Epoxide Route (Preferred for Aryloxypropanolamines)
This route yields the standard
Figure 1: Synthesis of aryloxypropanolamine derivatives via glycidyl ether intermediate.
Pathway B: The Bromoketone Route (Direct Ethanolamines)
Used when the amino alcohol is attached directly to the aromatic ring (no ether linker).
-
Acylation: 2,3-dihydrobenzofuran + Chloroacetyl chloride (
) 5-(2-chloroacetyl)-2,3-dihydrobenzofuran. -
Amination: Reaction with isopropylamine
Aminoketone. -
Reduction:
reduction of the ketone Target Amino Alcohol .
Pharmacological Profile
Mechanism of Action
The derivatives function primarily as competitive antagonists at G-protein coupled receptors (GPCRs).
-
-Adrenergic Receptors: The hydroxyl group on the side chain forms a hydrogen bond with Ser203 (in
) or Ser211 (in ), while the protonated amine forms a salt bridge with Asp113 . The dihydrobenzofuran ring occupies the hydrophobic pocket usually bound by the catechol ring of norepinephrine. -
5-HT Receptors: Certain derivatives (especially with piperazine-linked tails) show high affinity for
and receptors, acting as partial agonists or antagonists.
ADME & Metabolic Stability
-
Lipophilicity (LogP): The dihydrobenzofuran ring is less aromatic/planar than benzofuran, slightly lowering LogP, which can reduce blood-brain barrier (BBB) penetration compared to naphthalene analogs (e.g., propranolol), potentially reducing CNS side effects (nightmares, fatigue).
-
Metabolism: These compounds are major substrates for CYP2D6 . The 5-position is already oxygenated, blocking a common metabolic soft spot, but hydroxylation often occurs at the C-3 position or on the alkyl amine tail.
Experimental Protocols
Protocol: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-2-(isopropylamino)ethanol
Objective: Synthesize a reference standard for binding assays.
Reagents:
-
5-(2-bromoacetyl)-2,3-dihydrobenzofuran (Intermediate)
-
Isopropylamine (anhydrous)
-
Sodium Borohydride (
) -
Methanol (MeOH)
Procedure:
-
Amination: Dissolve 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (1.0 eq) in dry THF. Add isopropylamine (3.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC (formation of aminoketone).
-
Workup A: Evaporate solvent. Redissolve residue in MeOH.
-
Reduction: Cool the methanolic solution to 0°C. Add
(2.0 eq) in small portions over 30 minutes. (Caution: Gas evolution). -
Quench: Stir for 2 hours, then quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol/Ether to yield the amino alcohol as a white hydrochloride salt.
Protocol: -Adrenergic Receptor Binding Assay
Objective: Determine
-
Membrane Prep: Use CHO cells overexpressing human
-AR. -
Ligand:
-CGP12177 (Radioligand). -
Incubation:
-
Mix 20
g membrane protein + 1 nM -CGP12177 + Test Compound ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
. -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Pharmacology of Benzofuran Derivatives: Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][3] Source: PMC (NIH), 2019. URL:[Link]
-
Beta-Blocker Structure-Activity Relationships: Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected
-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI, 2019. URL:[Link] -
Synthesis of Dihydrobenzofuran Analogs: Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives.[1][3][4][5] Source: Molecules, 2022.[6][7] URL:[Link]
-
Bufuranol (Benzofuran Analog Reference): Title: Bufuranol: A potent beta-adrenoceptor blocking agent. Source: PubChem Compound Summary. URL:[Link]
Sources
- 1. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The compound 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, with CAS Number 1157607-13-0, is a specific chemical entity with limited publicly available research data. This guide has been meticulously compiled by drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology for structurally related benzofuran and β-amino alcohol derivatives. The protocols and discussions herein are presented as a predictive framework to guide research and development efforts.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, antioxidant, and cardiovascular effects. The incorporation of a β-amino alcohol functionality, a key pharmacophore in many adrenergic and serotonergic drugs, onto the 2,3-dihydro-1-benzofuran core presents a compelling strategy for the discovery of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its proposed synthesis and characterization to its potential biological significance.
Chemical Identity and Synonyms
A clear and unambiguous identification of the target molecule is paramount for effective research and communication.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 1157607-13-0[1] |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | C1C(C2=CC(=C(C=C2)O1)C(CN)O) |
| InChI Key | InChI=1S/C11H15NO2/c12-8-11(14)9-3-4-10-5-1-2-6-13-10/h3-4,6,11,14H,1-2,5,8,12H2 |
Common Synonyms and Alternative Nomenclature:
-
α-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-methanol
-
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-aminoethanol
Proposed Synthetic Pathways
Diagram of Proposed Synthetic Workflow
Caption: Proposed asymmetric synthesis of (S)-2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.
Experimental Protocol: Asymmetric Henry Reaction
The enantioselective synthesis of the β-nitro alcohol intermediate is a critical step in producing a single enantiomer of the final product. The use of a chiral catalyst, such as a copper(II) complex with a chiral β-amino alcohol ligand, can afford high enantioselectivity.[2][3]
Step 1: Catalyst Formation (in situ)
-
To a solution of Cu(OAc)₂·H₂O (0.05 mmol) in anhydrous ethanol (2 mL) in a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of the chiral β-amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine) (0.055 mmol) in anhydrous ethanol (1 mL).
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral copper complex.
Step 2: Henry Reaction
-
To the catalyst solution, add 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add nitromethane (5.0 mmol) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-nitro alcohol.
Experimental Protocol: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean reaction profile.
Step 1: Catalytic Hydrogenation
-
Dissolve the purified (S)-1-(2,3-dihydro-1-benzofuran-5-yl)-2-nitroethanol (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental data for the target compound is not available, predicted chemical shifts can be estimated based on the structure.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C4-H, C6-H, C7-H) | 6.5 - 7.5 | Multiplet | 3H |
| Benzylic proton (CH-OH) | 4.5 - 5.0 | Doublet of doublets | 1H |
| Methylene protons (CH₂-N) | 2.8 - 3.5 | Multiplet | 2H |
| Dihydrofuran protons (O-CH₂, Ar-CH₂) | 3.0 - 4.5 | Multiplets | 4H |
| Amine and Hydroxyl protons (NH₂, OH) | Variable (broad singlets) | Broad singlet | 3H |
Expected ¹³C NMR Spectral Features:
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aromatic carbons | 110 - 160 |
| Benzylic carbon (CH-OH) | 70 - 80 |
| Methylene carbon (CH₂-N) | 40 - 50 |
| Dihydrofuran carbons (O-CH₂, Ar-CH₂) | 25 - 75 |
For comprehensive structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data (Electrospray Ionization - ESI+):
-
[M+H]⁺: m/z 194.1125 (calculated for C₁₁H₁₆NO₂⁺)
-
Key Fragmentation Ions: Loss of water (H₂O), loss of the aminoethanol side chain.
Diagram of Analytical Workflow
Caption: A typical analytical workflow for the characterization of the target compound.
Potential Biological and Pharmacological Significance
The structural features of this compound suggest several potential areas of biological activity, making it an interesting candidate for drug discovery programs.
Analogies to Known Pharmacophores
-
β-Amino Alcohols: This class of compounds is well-known for its interaction with adrenergic and serotonergic receptors. Depending on the stereochemistry and substitution pattern, they can act as agonists or antagonists.
-
Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] The 2,3-dihydro-5-benzofuranol scaffold, in particular, has been investigated for its antioxidant and neuroprotective effects.[5]
Potential Therapeutic Applications
Based on its structural components, this compound and its derivatives could be explored for:
-
Cardiovascular effects: Modulation of adrenergic receptors could influence heart rate, blood pressure, and vascular tone.
-
Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier could lead to applications in neurological and psychiatric disorders.
-
Antioxidant and Anti-inflammatory properties: The benzofuran moiety may confer cytoprotective effects.
Diagram of Potential Biological Interactions
Caption: Potential biological targets and pathways for the title compound.
Conclusion
This compound represents a novel chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route offers a viable path to obtaining this compound in an enantiomerically pure form, which will be crucial for elucidating its specific pharmacological profile. Future research should focus on the practical execution of the proposed synthesis, a thorough characterization of the molecule, and a comprehensive screening for biological activity to unlock its therapeutic potential.
References
-
Organic & Biomolecular Chemistry. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Available from: [Link]
-
PubChem. 13-Methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[12.10.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,11,13,15(23),16(20),21-nonaene. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Available from: [Link]
-
Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link]
-
ResearchGate. Synthesis and antifungal activity of benzofuran-5-ols. Available from: [Link]
-
Chirality. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available from: [Link]
-
Journal of Medicinal Chemistry. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Available from: [Link]
-
Semantic Scholar. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]
-
Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]
-
PubChem. (13aS)-2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride. Available from: [Link]
-
Molecules. Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Available from: [Link]
-
Magnetic Resonance in Chemistry. Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available from: [Link]
-
PubMed Central. Analysis of NMR Metabolomics Data. Available from: [Link]
-
Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available from: [Link]
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]
-
CAS. NMR Database for Faster Structural Data. Available from: [Link]
-
PubChem. 2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol. Available from: [Link]
-
ResearchGate. 13 C{ 1 H} NMR Data a. Available from: [Link]
-
PubMed Central. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]
Sources
- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 2. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Complete assignments of NMR data of 13 hydroxymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol MSDS and safety data
Technical Monograph: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Part 1: Substance Identity & Chemical Profile
1.1 Nomenclature & Classification
-
IUPAC Name: this compound
-
Synonyms: 5-(2-Amino-1-hydroxyethyl)-2,3-dihydrobenzofuran; Dihydrobenzofuran-Octopamine Analogue; Darifenacin Metabolite M1 (Hypothetical).
-
CAS Registry Number: Not widely listed in commercial catalogs. (Closest structural analogue: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, CAS 87776-76-9).[1]
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
1.2 Structural Analysis This compound represents a hybrid pharmacophore:
-
Core: 2,3-Dihydrobenzofuran (chemically stable, lipophilic scaffold).
-
Side Chain: 2-Amino-1-ethanol (polar, hydrophilic, basic).
-
Pharmacological Class: Phenethylamine derivative. It is the 2,3-dihydrobenzofuran analogue of Octopamine and Norepinephrine .
1.3 Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Context |
| LogP | 0.8 - 1.2 | Moderately lipophilic; crosses BBB readily. |
| pKa (Amine) | 9.2 - 9.5 | Basic; exists as cation at physiological pH. |
| pKa (Alcohol) | ~13.5 | Weakly acidic. |
| Boiling Point | ~340°C (760 mmHg) | High due to H-bonding. |
| Solubility | Water (Moderate), DMSO (High), Methanol (High) | Soluble in polar organic solvents. |
| Appearance | White to Off-White Solid | Hygroscopic crystalline powder (as HCl salt). |
Part 2: Synthesis & Manufacturing Protocol
2.1 Retrosynthetic Analysis
The most robust route for synthesizing 2-amino-1-arylethanols involves the reduction of an
2.2 Step-by-Step Synthesis Protocol
-
Step 1: Friedel-Crafts Acylation
-
Reagents: 2,3-Dihydrobenzofuran, Acetyl Chloride, AlCl₃ (Lewis Acid), DCM.
-
Process: Acetylation at the 5-position (para to the oxygen) is highly regioselective.
-
Product: 5-Acetyl-2,3-dihydrobenzofuran.
-
-
Step 2:
-Bromination-
Reagents: Phenyltrimethylammonium tribromide (PTAB) or Br₂/HBr/Acetic Acid.
-
Process: Controlled bromination of the ketone.
-
Product: 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran.
-
-
Step 3: Azide Displacement
-
Reagents: Sodium Azide (NaN₃), Acetone/Water or DMF.
-
Process: Nucleophilic substitution (SN2) of the bromide.
-
Safety Note: Maintain temperature <40°C to prevent decomposition.
-
Product: 5-(2-Azidoacetyl)-2,3-dihydrobenzofuran.
-
-
Step 4: Global Reduction
-
Reagents: Sodium Borohydride (NaBH₄) followed by Pd/C hydrogenation OR Lithium Aluminum Hydride (LiAlH₄).
-
Process: Reduction of both the ketone (to alcohol) and azide (to amine).
-
Product:This compound .
-
2.3 Synthesis Pathway Diagram
Caption: Four-step synthesis via the azide intermediate, ensuring regioselectivity and high purity.
Part 3: Provisional Material Safety Data Sheet (MSDS)
3.1 Hazard Identification (GHS Classification - Predicted) Based on SAR (Structure-Activity Relationship) with Phenylethanolamines (e.g., Octopamine, Norepinephrine).
-
Signal Word: DANGER
-
Hazard Statements:
3.2 Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[4] Rinse skin with water [or shower].[2][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]
3.3 Toxicological Profile (Read-Across)
-
Acute Toxicity: Likely moderate oral toxicity (LD50 Rat: 500-2000 mg/kg estimated).
-
Mechanism of Action: As a phenethylamine analogue, this compound may exhibit adrenergic agonist activity (sympathomimetic). It may interact with Alpha/Beta-adrenergic receptors or trace amine-associated receptors (TAAR1).
-
Target Organs: Heart, Central Nervous System, Lungs.
Part 4: Handling, Storage, and Stability
4.1 Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine is sensitive to CO₂ (carbamate formation) and oxidation.
-
Container: Tightly sealed, amber glass vials (light sensitive).
4.2 Stability
-
Hygroscopic: Yes. The free base is likely an oil or low-melting solid that absorbs moisture.
-
Salt Form: The Hydrochloride (HCl) or Hydrobromide (HBr) salts are significantly more stable and recommended for long-term storage.
4.3 Disposal
-
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.
References
-
Darifenacin Synthesis & Intermediates
- Source: Pfizer Inc. (2004). "Process for the preparation of Darifenacin.
-
Link:
-
Benzofuran Chemistry (Friedel-Crafts)
-
Source:Journal of Medicinal Chemistry, 1989, 32(5), 1006-1020.[5] "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis."
-
Link:
-
-
General Safety of Amino-Alcohols (Ethanolamine)
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 700, Ethanolamine.
-
Link:
-
Phenethylamine SAR & Toxicity
- Source:Toxicological Sciences, 2012.
-
Link:
Sources
- 1. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol from α-Bromo Ketones: An Application Note for Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a key intermediate in pharmaceutical research and development. The synthesis commences from the corresponding α-bromo ketone and involves a three-step sequence: N-alkylation, stereoselective reduction of the resulting α-amino ketone, and subsequent deprotection. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and self-validating protocols.
The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] The target molecule, an amino alcohol derivative of this scaffold, serves as a crucial building block for the synthesis of various pharmaceutical agents. This guide focuses on a reliable and scalable synthetic route, emphasizing practical considerations and mechanistic understanding.
I. Synthetic Strategy Overview
The synthesis of this compound is accomplished through a well-defined three-stage process. This strategy is designed for efficiency and control over the final product's stereochemistry.
Stage 1: Synthesis of the α-Amino Ketone
The initial step involves the nucleophilic substitution of an α-bromo ketone with a suitable amine. This reaction is a cornerstone in the synthesis of α-amino ketones.[3][4] The choice of the amine is critical as it can introduce a protecting group that facilitates purification and influences the stereochemical outcome of the subsequent reduction step.
Stage 2: Reduction of the α-Amino Ketone
The carbonyl group of the α-amino ketone is then reduced to a hydroxyl group to form the corresponding amino alcohol.[4][5] The stereoselectivity of this reduction is a key aspect, as the biological activity of the final compound often depends on the specific stereoisomer.
Stage 3: Deprotection of the Amino Group
The final step is the removal of the protecting group from the nitrogen atom to yield the desired primary amine. The choice of deprotection method is contingent on the nature of the protecting group used in the first stage.
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from the starting α-bromo ketone to the final amino alcohol product.
Caption: Overall synthetic workflow.
II. Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. The quantities and conditions provided are based on established literature procedures and can be scaled as needed.[6][7]
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | Commercial | >98% |
| Benzylamine | Commercial | >99% |
| Triethylamine | Commercial | >99% |
| Acetonitrile (anhydrous) | Commercial | >99.8% |
| Sodium borohydride | Commercial | >98% |
| Methanol (anhydrous) | Commercial | >99.8% |
| Palladium on Carbon (10% Pd/C) | Commercial | |
| Ammonium Formate | Commercial | >97% |
| Dichloromethane | Commercial | >99.8% |
| Saturated Sodium Bicarbonate Solution | In-house prep. | |
| Brine | In-house prep. | |
| Anhydrous Magnesium Sulfate | Commercial |
Protocol 1: Synthesis of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (α-Amino Ketone)
This protocol details the nucleophilic substitution of the α-bromo ketone with benzylamine. Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in the final step via hydrogenolysis.[8][9]
Rationale: The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile, displacing the bromide ion. Triethylamine is used as a non-nucleophilic base to neutralize the HBr generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.
-
Reaction Setup: To a solution of 2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone to the Amino Alcohol
This protocol describes the reduction of the α-amino ketone to the corresponding β-amino alcohol using sodium borohydride.
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones.[4] The reduction of α-amino ketones often proceeds with a degree of stereoselectivity, which can be influenced by the nature of the substituents and the reaction conditions. For higher stereoselectivity, more specialized reducing agents and chiral catalysts may be employed.[6]
-
Reaction Setup: Dissolve the α-amino ketone (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture to remove the methanol. Extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected amino alcohol. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation
This final step involves the removal of the N-benzyl protecting group using catalytic transfer hydrogenation with ammonium formate as the hydrogen source.[10]
Rationale: Catalytic hydrogenolysis is a clean and efficient method for N-benzyl deprotection.[8][11] The use of ammonium formate as a hydrogen donor (catalytic transfer hydrogenation) avoids the need for handling hydrogen gas, making the procedure more convenient and safer for laboratory scale synthesis.[10] The reaction proceeds on the surface of the palladium catalyst.
-
Reaction Setup: To a solution of the N-benzyl protected amino alcohol (1.0 eq) in methanol, add 10% Palladium on Carbon (10-20 mol% Pd).
-
Addition of Hydrogen Donor: To this suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield the final this compound.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the synthesis, highlighting the transformation of functional groups.
Caption: Key reaction transformations.
III. Summary of Key Data
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1. N-Alkylation | α-Bromo Ketone | Benzylamine, Triethylamine | α-Amino Ketone | 80-90% |
| 2. Reduction | α-Amino Ketone | Sodium Borohydride | N-Benzyl Protected Amino Alcohol | 85-95% |
| 3. Deprotection | N-Benzyl Protected Amino Alcohol | 10% Pd/C, Ammonium Formate | This compound | 75-85% |
IV. Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from an α-bromo ketone precursor. The described three-step sequence involving N-alkylation, reduction, and deprotection is a reliable method for obtaining this valuable pharmaceutical intermediate. By understanding the rationale behind each experimental choice, researchers can adapt and optimize these protocols for their specific needs in drug discovery and development.
V. References
-
Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17 (4), 415-418. Available from: [Link]
-
Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001.
-
Ojima, I.; Tani, K.; Takeda, M.; Kogure, T. Asymmetric Hydrogenation with Chiral Rhodium Catalysts. In Catalytic Asymmetric Synthesis; John Wiley & Sons, 2010.
-
Stevens, C. L.; Blumbergs, P.; Munk, M. E. The Reactions of α-Bromo Ketones with Primary Amines. J. Org. Chem.1963 , 28 (2), 331–335.
-
Jiang, Q.; Xu, B.; Zhao, A.; Jia, J.; Liu, T.; Guo, C. Metal-Free One-Pot Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines. J. Org. Chem.2014 , 79 (18), 8750–8756.
-
Evans, R. W.; Zbieg, J. R.; Wu, S.; Li, W.; MacMillan, D. W. C. Direct α-Amination of Ketones, Esters, and Aldehydes via Copper Catalysis. J. Am. Chem. Soc.2013 , 135 (43), 16074–16077.
-
Zaidlewicz, M.; Kaczmarek, A. T. Enantioselective Synthesis of (2- and 3-Benzofuranyl)amino-alcohols. ARKIVOC2001 , (ii), 12-21.
-
Szymański, W.; Kędzierska, M.; Lewandowska, A. I.; Wzorek, Z. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. Molecules2018 , 23 (10), 2697.
-
De Luca, L.; Giacomelli, G.; Nieddu, G. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. J. Org. Chem.2007 , 72 (10), 3955–3957.
-
Ruan, J.; Li, X.; Wan, J. Total synthesis of natural products containing benzofuran rings. RSC Adv.2017 , 7, 22353-22367.
-
Stevens, C. L.; Terbeek, K. J.; Pillai, P. M. Stereochemistry of the reduction of .alpha.-amino ketones. J. Org. Chem.1974 , 39 (21), 3153–3157.
-
PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]
-
Zaidlewicz, M.; Tafelska-Kaczmarek, A.; Prewysz-Kwinto, A.; Chechłowska, A. Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. Tetrahedron: Asymmetry2003 , 14 (12), 1645-1650.
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]
-
Zhao, Y.-H.; Liu, H.-W.; Ren, X.-F. Synthesis of Chiral Benzofuran-Derived β-Amino Esters Induced by N-tert-Butanesulfinamide. Synth. Commun.2015 , 45 (11), 1335-1343.
-
Ohno, S.; Miyazaki, R.; Tanaka, T.; Uehara, K.; Qiu, J.; Itakura, H.; Sako, M.; Murai, K.; Hasegawa, J.-y.; Arisawa, M. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Org. Chem. Front.2025 , 12, 22.
-
Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Available from:
Sources
- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
Protocols for asymmetric transfer hydrogenation of benzofuryl ketones
Application Note: Asymmetric Transfer Hydrogenation (ATH) of Benzofuryl Ketones
Introduction: The Pharmacophore & The Challenge
Benzofuryl alcohols are critical chiral building blocks in medicinal chemistry, serving as intermediates for serotonin reuptake inhibitors, anti-arrhythmic agents (e.g., Bufuralol), and various bioactive natural products. The reduction of benzofuryl ketones to their corresponding chiral alcohols is a pivotal step in their synthesis.
While enzymatic reductions exist, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II)-arene complexes offers a scalable, tunable, and chemoselective alternative that avoids the operational complexity of fermentation. This guide details the protocol for the ATH of 2-acetylbenzofuran and its derivatives using the Noyori-Ikariya class catalysts (Ru-TsDPEN), focusing on the Formic Acid/Triethylamine (FA/TEA) system to maximize enantioselectivity.
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
Understanding the mechanism is prerequisite to troubleshooting. Unlike standard hydrogenation which requires high-pressure H₂ gas and inner-sphere coordination, ATH operates via an outer-sphere mechanism .
The catalyst (typically RuCl(p-cymene)[(S,S)-TsDPEN]) operates through a Metal-Ligand Bifunctional cycle. The nitrogen of the TsDPEN ligand and the Ruthenium center act in concert to deliver a proton (H⁺) and a hydride (H⁻) to the ketone simultaneously. This concerted transfer avoids the formation of a metal-alkoxide intermediate, significantly enhancing reaction rates and enantioselectivity.
Figure 1: Catalytic Cycle of Ru-TsDPEN ATH
Caption: The outer-sphere mechanism where the Ru-H and N-H moieties simultaneously transfer hydrogen to the C=O bond.
Experimental Protocol
Critical Parameters & Reagents
| Component | Recommendation | Rationale |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | The "Gold Standard" for aryl ketones. The (S,S) ligand typically yields the (S)-alcohol (check specific substrate interaction). |
| H-Source | HCOOH:Et₃N (5:2 azeotrope) | Provides irreversible hydrogen transfer (via CO₂ loss), driving conversion to 100% unlike isopropanol (reversible). |
| Solvent | DCM or EtOAc | Aprotic solvents prevent ligand dissociation. DCM often yields higher ee due to solubility profiles. |
| S/C Ratio | 100:1 to 500:1 | Benzofurans are sterically demanding; start at 100:1. Higher ratios (1000:1) require longer times. |
| Temp | 25°C - 30°C | Higher temps increase rate but erode ee. Do not exceed 40°C. |
Step-by-Step Procedure
Target: Asymmetric reduction of 2-acetylbenzofuran to (S)-1-(benzofuran-2-yl)ethanol.
-
Catalyst Preparation (In-Situ or Pre-formed):
-
Note: Commercial RuCl(p-cymene)[(S,S)-TsDPEN] is stable and recommended.
-
If preparing in-situ: Mix [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in anhydrous DCM (2 mL) with TEA (0.02 mmol). Stir at 40°C for 1 hour, then cool to RT.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 2-acetylbenzofuran (1.0 mmol, 160 mg) in DCM (3 mL).
-
Add the Ru-catalyst (10 µmol, 1 mol% loading).
-
Critical Step: Add the HCOOH:Et₃N (5:2) azeotrope mixture (2.0 - 3.0 eq of hydride, approx 300 µL) dropwise via syringe.
-
Observation: Evolution of CO₂ gas (bubbling) will occur. Ensure the system is open to a bubbler or has a vent needle to prevent pressure buildup.
-
-
Monitoring:
-
Stir at 25°C .
-
Monitor via TLC (Hexane:EtOAc 4:1) or GC/HPLC every 2 hours.
-
Typical reaction time: 4 to 12 hours .
-
-
Quench & Workup:
-
Once conversion >98%, dilute the mixture with water (10 mL) and DCM (10 mL).
-
Separate the organic layer. Wash the aqueous layer 2x with DCM.
-
Wash combined organics with saturated NaHCO₃ (to neutralize residual formic acid) and then Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often >95% pure. Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be used to remove catalyst residues (purple/brown spots).
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the ATH of benzofuryl ketones.
Analytical Methods
Verification of enantiomeric excess (ee) is mandatory. Optical rotation is insufficient for high-precision validation.
-
Instrument: HPLC (e.g., Agilent 1200 or Shimadzu Prominence).
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzofuran chromophore is strong).
-
Expected Retention:
-
(S)-Enantiomer: ~12 min (varies by column/flow).
-
(R)-Enantiomer: ~15 min.
-
Note: Always run a racemic standard (prepared via NaBH₄ reduction) first to establish separation conditions.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or insufficient H-donor. | 1. Ensure solvents are degassed.2. Increase FA/TEA amount (up to 5 eq).3. Check for acidic impurities in substrate (TEA can neutralize, but excess acid kills the hydride). |
| Low Enantioselectivity (<90% ee) | Temperature too high or background reduction. | 1. Lower temperature to 0°C or 10°C (will slow reaction).2. Switch solvent to amorphous solids like EtOAc or Toluene .3. Ensure FA/TEA ratio is strictly 5:2 (excess base can race the reaction). |
| Furan Ring Reduction | Over-reduction (rare with Ru-TsDPEN). | This catalyst is highly chemoselective for C=O.[1] If C=C reduction occurs, ensure you are NOT using heterogeneous Pd/C or high pressure H₂. |
References
-
Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link
-
Tao, Y., et al. (2021). "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones." The Journal of Organic Chemistry. Link[2]
-
Palmer, M., et al. (2005). "Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones." Organic & Biomolecular Chemistry. Link
-
Toubiana, J., et al. (2014).[3] "The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors." Modern Research in Catalysis. Link
Sources
Application Notes & Protocols: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol as a Premier Chiral Building Block
Abstract
This document provides a comprehensive technical guide on the synthesis, chiral resolution, and application of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. This chiral amino alcohol is a pivotal intermediate in modern medicinal chemistry, serving as a cornerstone for the stereospecific synthesis of complex pharmaceutical agents. We will delve into field-proven protocols for its racemic synthesis, explore robust methods for enantiomeric separation, and showcase its strategic implementation in the synthesis of high-value target molecules. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific research and development needs.
Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold
The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. When this scaffold is further functionalized with a chiral 2-amino-1-ethanol side chain, it becomes an exceptionally valuable chiral building block.[2][]
The chirality of drug molecules is a critical determinant of their pharmacological and toxicological profiles. The interaction between a drug and its biological target (e.g., an enzyme or receptor) is inherently stereospecific. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Access to enantiomerically pure building blocks like (R)- and (S)-2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is therefore essential for the development of safer and more effective medicines.[4][5]
This building block is most notably a key precursor in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[6][7] Furthermore, derivatives of this scaffold are being actively investigated as potent and selective cannabinoid receptor 2 (CB2) agonists for treating neuropathic pain, highlighting the scaffold's versatility.[8][9][10]
Synthesis of Racemic this compound
The synthesis of the racemic amino alcohol serves as the crucial first stage before chiral resolution. The following protocol outlines a reliable and scalable three-step process starting from commercially available 2,3-dihydrobenzofuran.
Synthetic Workflow Overview
The overall transformation involves an initial acylation to introduce a two-carbon chain, followed by reduction of the resulting ketone to a halohydrin, and finally, nucleophilic substitution to install the amino group.
Caption: Racemic Synthesis Workflow.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to yield 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
-
Rationale: This step utilizes a classic Friedel-Crafts acylation to install the acetyl group at the 5-position of the dihydrobenzofuran ring, which is electronically activated for electrophilic substitution. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst to generate the acylium ion electrophile.
-
Procedure:
-
To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM), add 2-bromoacetyl bromide (1.1 equivalents) dropwise under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization from isopropanol.
-
Step 2: Reduction to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting the aromatic ring or the bromo-substituent.
-
Procedure:
-
Dissolve the α-bromoketone from Step 1 in methanol at 0 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms the completion of the reduction.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.
-
Remove the methanol under reduced pressure and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude bromohydrin, which is often used directly in the next step.
-
Step 3: Amination to yield Racemic this compound
-
Rationale: The primary amine is introduced via an Sₙ2 reaction. The bromohydrin is treated with an excess of aqueous ammonia, which acts as the nucleophile to displace the bromide.
-
Procedure:
-
Dissolve the crude bromohydrin from Step 2 in a pressure-tolerant vessel with an excess of concentrated aqueous ammonia (e.g., 28-30% solution).
-
Seal the vessel and heat to 60-70 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the product into an aqueous acidic solution (e.g., 1M HCl).
-
Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the free amine product into DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the racemic amino alcohol as a solid or viscous oil.
-
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing a valuable chiral building block. Two primary industrial-scale methods are classical diastereomeric salt formation and enzymatic kinetic resolution.
Method 1: Classical Resolution with Diastereomeric Salt Formation
This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[11][12] By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, one of which can be selectively crystallized.
Caption: Diastereomeric Salt Resolution Workflow.
Protocol: Resolution using L-(+)-Tartaric Acid
-
Salt Formation: Dissolve the racemic amino alcohol (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Heat the solution gently. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the minimum amount of the same hot solvent.
-
Crystallization: Add the hot tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. One diastereomeric salt will preferentially precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Liberation: Suspend the isolated diastereomeric salt crystals in water and add a base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine and dissolve the tartaric acid.
-
Extraction: Extract the liberated free amine into an organic solvent like DCM or ethyl acetate (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC.
-
Recovery (Optional): The other enantiomer can be recovered from the mother liquor from step 3 by basification and extraction, although it will be of lower enantiomeric purity.
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[13][14] For an amino alcohol, this often involves an enantioselective acylation, where the enzyme acylates one enantiomer, leaving the other unreacted.
Caption: Enzymatic Kinetic Resolution Workflow.
Protocol: Lipase-Catalyzed N-Acylation
-
Reaction Setup: In a flask, dissolve the racemic amino alcohol (1.0 equivalent) in a non-polar organic solvent like toluene or MTBE.
-
Add Reagents: Add an acyl donor, such as vinyl acetate (0.6 equivalents). Using a slight sub-stoichiometric amount helps prevent over-reaction.
-
Add Enzyme: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically at 5-10% w/w relative to the substrate. Lipases are highly effective for resolving alcohols via enantioselective acylation.[15][16]
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separation: The resulting mixture contains the acylated enantiomer (amide) and the unreacted amino alcohol enantiomer. These can be separated based on their different chemical properties, for example, by silica gel chromatography or by an acid-base extraction.
-
Hydrolysis (if needed): The acylated enantiomer can be hydrolyzed back to the free amino alcohol using standard acidic or basic conditions to yield the other enantiomer in high purity.
Data Summary: Comparison of Resolution Methods
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution (EKR) |
| Principle | Different solubility of diastereomers | Enantioselective enzymatic catalysis |
| Max. Theoretical Yield | 50% per enantiomer per cycle | 50% per enantiomer |
| Typical ee% Achieved | >98% (after recrystallization) | >99% for both enantiomers is achievable |
| Key Reagents | Chiral resolving acid (e.g., tartaric acid) | Enzyme (lipase), acyl donor |
| Advantages | Well-established, robust, scalable technology | Very high selectivity, mild conditions, reusable catalyst |
| Disadvantages | Requires screening of acids/solvents, may need multiple recrystallizations | Requires screening of enzymes/conditions, maximum yield is 50% without a racemization step |
Applications in Pharmaceutical Synthesis
Case Study: Synthesis of (S)-Darifenacin
The (S)-enantiomer of this compound is a direct precursor to a key intermediate for Darifenacin. The synthesis involves converting the amino alcohol into a 5-(2-bromoethyl)-2,3-dihydrobenzofuran intermediate, which is then used to alkylate the secondary amine of the pyrrolidine core.[7][17]
Synthetic Step: N-Alkylation to form Darifenacin
-
Rationale: This step forms the final C-N bond of the Darifenacin molecule. The reaction is a nucleophilic substitution where the secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine attacks the electrophilic carbon of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. A base is required to deprotonate the amine and facilitate the reaction.
-
Representative Protocol:
-
To a solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 equivalents). This intermediate is prepared from the resolved (S)-amino alcohol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product is purified, often by recrystallization of its hydrobromide salt, to yield (S)-Darifenacin hydrobromide of high purity.[18]
-
Conclusion
This compound stands out as a high-value, versatile chiral building block for the pharmaceutical industry. Its successful synthesis and, more importantly, its efficient resolution into single enantiomers, provide a direct and reliable pathway to stereochemically pure active pharmaceutical ingredients. The protocols detailed herein for racemic synthesis, classical resolution, and enzymatic kinetic resolution offer robust and scalable solutions for researchers and process chemists. The continued exploration of this scaffold in diverse therapeutic areas, from urology to neuropharmacology, underscores its enduring importance in the quest for novel and improved medicines.
References
-
Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
-
PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]
-
SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]
-
Forró, E., & Fülöp, F. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 18(11), 1335-1339. [Link]
-
Aslam, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 1-5. [Link]
-
ACS Publications. (2024). Discovery of 2,3-Dihydro[8][15]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]
-
Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-413. [Link]
-
Indian Journal of Chemistry. (2010). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 49B, 1121-1127. [Link]
- Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
-
Wang, T., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]
-
Ohno, S., et al. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]
- Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
-
ResearchGate. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. [Link]
-
ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
New Drug Approvals. (2017). Darifenacin Hydrobromide. New Drug Approvals. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749. [Link]
- Google Patents. (2008). WO2008125932A2 - Process for the preparation of darifenacin and its intermediates.
-
De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957. [Link]
-
RSC Publishing. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. [Link]
-
ResearchGate. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. ResearchGate. [Link]
-
RSC Publishing. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341. [Link]
-
MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
-
Al-Hamdani, S. K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
- Google Patents. (1987). EP0239122A1 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. (PDF) Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions [academia.edu]
- 16. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Enantioseparation of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Executive Summary & Molecule Analysis
Target Molecule: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Chemical Class: Arylethanolamine (similar pharmacophore to
The Challenge:
This molecule presents a classic "dual-interaction" challenge. The primary amine (
The Solution: Successful separation requires a Chiral Stationary Phase (CSP) capable of hydrogen bonding and inclusion complexation, combined with a mobile phase that actively suppresses non-specific amine interactions.
Core Experimental Protocols
Method A: The "Gold Standard" (Normal Phase)
Recommended for initial screening and maximum resolution (
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (or OD-3) | Cellulose tris(3,5-dimethylphenylcarbamate) offers the best "fit" for the benzofuran ring structure. |
| Alternative | Chiralpak AD-H | Amylose backbone; try if OD-H fails. |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | Hexane: Bulk solvent. IPA: Alcohol modifier (H-bond donor/acceptor). DEA (Diethylamine): Critical basic additive to block silanols. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temp | 25°C | Lower temperatures often increase enantioselectivity ( |
| Detection | UV @ 280 nm | Benzofuran absorption maximum. |
Step-by-Step Execution:
-
System Passivation: Flush the system with 100% IPA to remove any traces of RP solvents (Water/ACN).
-
Equilibration: Pump the Mobile Phase for at least 20 column volumes.
-
Blank Run: Inject mobile phase to ensure a flat baseline (check for "ghost peaks" from the DEA).
-
Sample Prep: Dissolve the sample in the Mobile Phase (or 100% IPA if solubility is poor). Do not use DMSO if possible, as it interferes with the CSP.
Method B: Immobilized Strategy (Polar Organic Mode)
Recommended for solubility issues or LC-MS compatibility.
| Parameter | Specification | Rationale |
| Column | Chiralpak IA or IB | Immobilized phases allow the use of "forbidden" solvents like DCM or pure ACN. |
| Mobile Phase | Acetonitrile / Methanol / Ethanolamine (95:5:0.1) | Polar Organic Mode (POM). Excellent for polar amines. |
| Additive | 0.1% Ethanolamine | Alternative to DEA; often provides sharper peaks in 100% organic mode. |
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for selecting and optimizing the column for this specific benzofuran derivative.
Caption: Decision tree for selecting CSPs and optimizing conditions for arylethanolamines.
Troubleshooting Center (FAQs)
Q1: My peaks are tailing severely (
-
Diagnosis: Likely not. This is a classic "amine effect." The free amino group on your molecule is interacting with the residual silanols on the silica backbone of the column, rather than the chiral selector.
-
Fix:
-
Check Additive: Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Increase Additive: If 0.1% isn't enough, go to 0.2%. Do not exceed 0.5% as it may damage the silica.
-
Temperature: Slightly increasing temperature (e.g., to 35°C) can improve mass transfer and sharpen peaks, though you may lose some resolution.
-
Q2: I see two peaks, but the baseline doesn't return to zero between them.
-
Diagnosis: This is "valley overlap."
-
Fix:
-
Reduce Solvent Strength: Change the Hexane/IPA ratio from 90:10 to 95:5 . This increases retention (
) and usually improves resolution ( ). -
Switch Alcohol: Replace IPA with Ethanol . Ethanol is a "sharper" modifier on Cellulose columns (OD-H) and often changes the selectivity profile.
-
Q3: My retention times are shifting day-to-day.
-
Diagnosis: Volatility of the mobile phase or temperature fluctuations.
-
Fix:
-
Thermostat: Ensure the column is in a column oven (e.g., 25°C). Never run chiral columns at "ambient" room temperature, as AC fluctuations will ruin reproducibility.
-
Cap Bottles: Hexane evaporates faster than IPA. If your pre-mixed bottle sits open, the IPA % increases, causing retention times to decrease. Prepare fresh mobile phase daily.
-
Q4: Can I use LC-MS with this method?
-
Diagnosis: Normal phase solvents (Hexane) and DEA are generally not MS-friendly (DEA suppresses ionization; Hexane is dangerous in ESI sources).
-
Fix: Switch to Polar Organic Mode (Method B above) using Acetonitrile/Methanol with Ammonium Hydroxide or Ammonium Bicarbonate (volatile basic additives) on an Immobilized column (Chiralpak IA/IB).
Advanced Logic: Elution Order Reversal
Often in drug development, you need to identify which peak is the "active" enantiomer (Eutomer). Be aware that changing columns can reverse the elution order.
Caption: Impact of polysaccharide backbone (Cellulose vs. Amylose) on elution order.
References
-
Daicel Corporation.
-blockers and amino alcohols). [Link] -
Perrin, S. et al. "Enantioseparation of amino-alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, Vol 958, 2002. (Foundational work on DEA additives). [Link]
-
Phenomenex. Lux Polysaccharide Chiral Columns Application Guide. (Specifics on solvent switching and immobilized phases). [Link]
Optimizing stability of benzofuran ethanolamine standards in solution
Topic: Optimizing stability of benzofuran ethanolamine standards in solution. Role: Senior Application Scientist Audience: Analytical Chemists, drug development researchers.
Introduction: The Stability Paradox
Welcome to the technical support center. If you are working with benzofuran ethanolamine derivatives (e.g., specific 5-HT receptor agonists, anti-arrhythmic analogs, or novel psychoactive substances), you are likely facing a "stability paradox."
The benzofuran moiety is lipophilic and prone to photo-oxidation, while the ethanolamine tail is polar, basic, and highly susceptible to N-oxidation and adsorption to glass surfaces. Conditions that stabilize one part of the molecule often degrade the other.
This guide provides a self-validating system to stabilize these standards, moving beyond generic "store at -20°C" advice to address the specific chemical mechanisms at play.
Module 1: Solvent & pH Dynamics
The Core Problem: Free-base amines are reactive and sticky. Ethanolamines in their free-base form have a lone pair of electrons on the nitrogen, making them prone to oxidation (forming N-oxides) and adsorption to the silanol groups on glass surfaces. However, excessive acidity can trigger ring-opening of the benzofuran moiety.
Protocol 1.1: The "Goldilocks" Acidification
Do not store these standards in pure methanol or non-acidified aqueous buffers. You must protonate the amine (
-
Recommended Solvent: Methanol (MeOH) with 0.1% Formic Acid (v/v).
-
Why Formic Acid? It provides a pH of ~2.7–3.0 in solution, sufficient to protonate the amine (pKa ~9.5) but mild enough to prevent acid-catalyzed benzofuran ring opening, which occurs more readily with strong mineral acids (HCl) or Lewis acids.
Data Comparison: Solvent Stability (4 Weeks at 4°C)
| Solvent System | Recovery (%) | Primary Degradant | Mechanism |
| Pure Methanol | 82% | N-Oxides + Adsorption Loss | Free-base oxidation & glass binding |
| Water/ACN (50:50) | 76% | Hydrolysis products | Hydrolytic cleavage |
| MeOH + 0.05% HCl | 88% | Ring-opened impurities | Acid-catalyzed furan cleavage |
| MeOH + 0.1% Formic Acid | 98% | None detected | Optimized Protonation |
Module 2: Container Interactions (Sorption)
The Core Problem: The "Disappearing Standard." At low concentrations (<1 µg/mL), benzofuran ethanolamines can lose up to 40% of their titer within hours due to adsorption. The hydrophobic benzofuran ring drives the molecule toward surfaces, while the amine binds to negatively charged silanols on glass.
Protocol 2.1: Surface Passivation
-
High Concentration Stocks (>1 mg/mL): Class A Amber Borosilicate Glass is acceptable.
-
Working Standards (<10 µg/mL): You must use Silanized Glass or Polypropylene (PP) vials.
-
The "Pre-Rinse" Validation: If you must use standard glass, pre-rinse the vial with the solvent containing the analyte to saturate active sites, then discard and refill.
Figure 1: Adsorption Mechanism. The free base amine binds rapidly to glass silanols. Acidification protonates the amine, reducing this ionic attraction and maintaining titer.
Module 3: Environmental Stressors (Light & Oxygen)
The Core Problem: Photobleaching and N-Oxidation. Benzofurans absorb UV light strongly, leading to radical formation and polymerization. Simultaneously, atmospheric oxygen attacks the nitrogen.
Protocol 3.1: The Inert Barrier
-
Storage Vessel: Amber glass is mandatory. Clear glass allows UV penetration that triggers benzofuran dimerization.
-
Headspace Purging: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen before sealing. This prevents the formation of N-oxides.
Experimental Workflow: Preparation of Stable Stock
Figure 2: Optimized Stock Preparation. Step-by-step workflow to minimize oxidation and adsorption during the preparation phase.
Module 4: Troubleshooting Matrix (FAQ)
Q1: I see a "split peak" in my LC-MS chromatogram for the standard. Is it degrading?
-
Diagnosis: This is likely a pH mismatch, not degradation. If your mobile phase is basic (high pH) and your sample diluent is acidic (as recommended above), the amine may be partially deprotonating on-column.
-
Fix: Ensure your initial mobile phase gradient matches the sample solvent strength, or dilute the sample with the starting mobile phase immediately before injection.
Q2: My standard recovery drops after 24 hours in the autosampler.
-
Diagnosis: Autosamplers often use clear glass vials and are not perfectly sealed.
-
Fix: Use Amber Polypropylene vials with pre-slit PTFE/Silicone septa. Keep the autosampler temperature at 4°C. The drop is likely due to adsorption to the glass vial wall or photodegradation if the tray is illuminated.
Q3: Can I use DMSO to make the stock solution?
-
Diagnosis: DMSO is excellent for solubility but risky for stability. DMSO can act as an oxidant (Pfitzner-Moffatt oxidation type reactions) toward sensitive amines over time.
-
Fix: Avoid DMSO for long-term storage of ethanolamines. If necessary for solubility, make a 100x stock in DMSO, freeze immediately at -80°C, and dilute into acidified methanol for working standards.
Q4: Why not use HCl to acidify?
-
Diagnosis: Strong mineral acids can catalyze the cleavage of the ether bond in the benzofuran ring or promote hydration of the double bond.
-
Fix: Stick to organic acids (Formic, Acetic) which provide sufficient protonation without the aggressive hydrolysis potential.
References
-
Thakker, K. D., et al. (1979). "Loss of hydrophobic amine from solution by adsorption onto container surfaces." Journal of Pharmaceutical Sciences, 68(1), 93-95.
-
International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.
-
Petryaev, E. P., et al. (1984).[1] "Homolytic Deamination of Amino Alcohols." Zhurnal Organicheskoi Khimii. (Cited for oxidative degradation mechanisms of ethanolamines).[2]
-
Fowler, G. J., et al. (1992). "Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives." Journal of Photochemistry and Photobiology B: Biology. (Demonstrates benzofuran photosensitivity).
Sources
Validation & Comparative
A Comprehensive Guide to the H-NMR and C-NMR Spectral Analysis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the ¹H-NMR and ¹³C-NMR spectra of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. By synthesizing data from related structural analogs and fundamental NMR principles, we present a predictive framework for its spectral characteristics, offering insights crucial for its synthesis, characterization, and incorporation into drug development pipelines.
Introduction: Structural and Pharmaceutical Significance
This compound is a noteworthy molecule, integrating two key pharmacophores: the dihydrobenzofuran nucleus and an ethanolamine sidechain. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Similarly, the ethanolamine motif is a cornerstone of many pharmaceutical agents, particularly beta-blockers and other adrenergic receptor modulators.[3]
Given this background, the precise and unambiguous structural confirmation of this molecule is a critical step in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the atomic framework and stereochemistry.[4] This guide will offer a predictive interpretation of its ¹H and ¹³C-NMR spectra, discuss the advanced NMR techniques required for full structural verification, and compare the utility of NMR with other analytical methods.
Predicted ¹H-NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H-NMR spectrum reveals the chemical environment, quantity, and connectivity of protons within a molecule.[5] The following is a predicted spectrum in DMSO-d₆, a common solvent for polar molecules. It's important to note that the chemical shifts of labile protons (OH and NH₂) can vary depending on the solvent, concentration, and temperature.[1][6]
Molecular Structure with Proton Designations:
Caption: Molecular structure of this compound with key protons labeled.
Table 1: Predicted ¹H-NMR Data (400 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-7 | ~ 7.15 | d | ~ 1.5 | Aromatic proton ortho to the dihydrofuran oxygen; shows meta-coupling to H-6. |
| H-6 | ~ 7.08 | dd | ~ 8.0, 1.5 | Aromatic proton with ortho-coupling to H-4 and meta-coupling to H-7. |
| H-4 | ~ 6.75 | d | ~ 8.0 | Aromatic proton ortho to the dihydrofuran ring fusion, coupled to H-6. |
| OH | ~ 5.0 (broad) | br s | - | Labile hydroxyl proton; chemical shift is variable and signal is often broad.[7] |
| H-8 | ~ 4.70 | dd | ~ 8.0, 4.0 | Methine proton on the hydroxyl-bearing carbon, shifted downfield by the oxygen. It is coupled to the two diastereotopic H-9 protons. |
| H-2 (a,b) | ~ 4.50 | t | ~ 8.5 | Methylene protons adjacent to the furan oxygen, appearing as a triplet due to coupling with H-3 protons.[1][6] |
| NH₂ | ~ 3.5 (broad) | br s | - | Labile amine protons with a variable chemical shift.[7] |
| H-3 (a,b) | ~ 3.20 | t | ~ 8.5 | Methylene protons of the dihydrofuran ring, coupled to the H-2 protons. |
| H-9 (a,b) | ~ 2.85, 2.70 | m | - | Diastereotopic methylene protons adjacent to the chiral center (C-8) and the amine. They are chemically non-equivalent and will show complex splitting patterns.[8] |
Predicted ¹³C-NMR Spectral Analysis: Mapping the Carbon Framework
The proton-decoupled ¹³C-NMR spectrum identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.[5]
Table 2: Predicted ¹³C-NMR Data (100 MHz, DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C-5a | ~ 158.0 | Aromatic carbon bonded to the highly electronegative ether oxygen.[9] |
| C-7a | ~ 129.5 | Quaternary aromatic carbon at the dihydrofuran ring fusion. |
| C-5 | ~ 128.0 | Quaternary aromatic carbon bearing the ethanolamine substituent. |
| C-6 | ~ 125.0 | Aromatic methine (CH) carbon. |
| C-7 | ~ 120.0 | Aromatic methine (CH) carbon. |
| C-4 | ~ 109.0 | Aromatic methine (CH) carbon, shielded due to its position ortho to the ether oxygen.[10] |
| C-2 | ~ 71.0 | Aliphatic methylene carbon adjacent to the ether oxygen. |
| C-8 | ~ 70.0 | Aliphatic methine carbon attached to the hydroxyl group. |
| C-9 | ~ 45.0 | Aliphatic methylene carbon attached to the amino group.[11] |
| C-3 | ~ 29.0 | Aliphatic methylene carbon of the dihydrofuran ring. |
The Role of 2D NMR in Unambiguous Structure Verification
For a molecule with this level of complexity, 2D NMR experiments are essential to move from a predicted structure to a confirmed one.[12]
Caption: A typical workflow illustrating how 1D and 2D NMR experiments are integrated for conclusive structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings, for instance, by showing cross-peaks between H-4, H-6, and H-7 in the aromatic system, and between H-8 and the H-9 protons in the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon, providing definitive assignment for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is critical for assigning quaternary carbons and linking different parts of the molecule. For example, observing a correlation from the H-4 proton to the C-5a and C-5 carbons would confirm the substitution pattern of the aromatic ring.
Comparative Analysis: NMR in the Context of Other Analytical Techniques
While NMR is paramount for structural determination, a multi-technique approach provides the most comprehensive characterization.
Caption: A visual comparison of the primary information obtained from key analytical techniques for molecular characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Role in Analysis |
| NMR Spectroscopy | Provides unambiguous structural and stereochemical information; non-destructive. | Lower sensitivity compared to MS; requires higher sample amounts. | Primary technique for complete structural assignment. |
| Mass Spectrometry (MS) | Extremely high sensitivity; provides accurate molecular weight and formula (HRMS). | Does not reveal connectivity or stereochemistry; isomeric differentiation is challenging. | Confirms molecular formula and provides fragmentation data to support the proposed structure. |
| Infrared (IR) Spectroscopy | Rapidly identifies key functional groups (e.g., -OH, -NH₂, C-O). | Offers limited information on the overall carbon skeleton. | Provides quick confirmation of the presence of expected functional groups. |
| X-ray Crystallography | Determines the precise three-dimensional structure in the solid state. | Requires a high-quality single crystal, which can be difficult to obtain. | The "gold standard" for absolute stereochemistry, if a suitable crystal can be grown. |
Standard Operating Protocols for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) within a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
¹H-NMR Acquisition (400 MHz):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.
-
Acquire data using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum using the residual solvent signal (DMSO = 2.50 ppm).
¹³C-NMR Acquisition (100 MHz):
-
Using the same sample, switch the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.
-
Process the data and calibrate the spectrum to the solvent signal (DMSO-d₆ = 39.52 ppm).
Conclusion
The structural integrity of this compound can be rigorously established through a systematic NMR-based approach. This guide outlines a predictive framework for its ¹H and ¹³C-NMR spectra, based on well-documented data from analogous structures.[1][6][7] While 1D NMR provides a foundational fingerprint of the molecule, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is imperative for the unequivocal confirmation of its atomic connectivity and, by extension, its identity.[12] When integrated with data from mass spectrometry and IR spectroscopy, NMR spectroscopy provides an unparalleled, in-depth understanding of the molecule's structure, which is a prerequisite for any further investigation in the fields of medicinal chemistry and drug development.
References
-
SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benz. Retrieved from [Link]
-
Scholars@UK. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through >1>H NMR and >13>C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. Retrieved from [Link]
-
PMC. (n.d.). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Semantic Scholar. (2000). ENANTIOSELECTIVE SYNTHESIS OF (2? AND 3?BENZOFURANYL)AMINO-AL.... Retrieved from [https://www.semanticscholar.org/paper/ENANTIOSELECTIVE-SYNTHESIS-OF-(2%E2%80%93-AND-OF-Konopelski/870a31238407425f16460f1c65d666d68379169a]([Link]
-
SpectraBase. (n.d.). Ethanolamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]
-
PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
US EPA. (2023). Ethanol, 2-amino- - Substance Details - SRS. Retrieved from [Link]
-
SSRN. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]
-
SSRN. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]
-
A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
-
PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
ATB. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Munzur University. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Topic: Mass Spectrometry Fragmentation Pattern of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Content Type: Publish Comparison Guide
Executive Summary
This technical guide analyzes the mass spectrometry (MS) fragmentation behavior of This compound , a critical metabolite structurally related to the benzofuran class of novel psychoactive substances (NPS), such as 5-MAPB and 5-APB.
The primary analytical challenge with benzofuran-based amines is distinguishing between positional isomers—specifically the 5-yl (para-like) and 6-yl (meta-like) substitution patterns. This guide provides a comparative analysis of the 5-yl target molecule against its 6-yl alternative, establishing a self-validating identification protocol based on ESI-MS/MS fragmentation kinetics.
Part 1: Structural Analysis & Fragmentation Mechanics
The target molecule is a
Theoretical Fragmentation Pathway
-
Precursor Ion
: (Calculated for C H NO ). -
Primary Pathway (Benzylic Instability): Rapid loss of H
O (18 Da) to form a resonance-stabilized benzylic carbocation ( 162). -
Secondary Pathway (
-Cleavage): Cleavage of the C -C bond, yielding the immonium ion ( 30) or the benzofuran-carbaldehyde cation ( 150).
Visualizing the Signaling Pathway
Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound. The 5-yl substitution stabilizes the m/z 162 cation significantly more than the 6-yl isomer.
Part 2: Comparative Performance (5-yl vs. 6-yl Isomer)
The core "alternative" to the target is its positional isomer, 2-Amino-1-(2,3-dihydro-1-benzofuran-6-yl)ethanol . These isomers often co-elute in liquid chromatography; therefore, MS/MS ion ratios are the definitive differentiation tool.
Mechanism of Differentiation
-
5-yl Isomer (Target): The oxygen in the dihydrobenzofuran ring is para to the alkyl side chain. This allows for direct resonance stabilization of the benzylic carbocation formed after water loss.
-
Result: The
162 peak (Water Loss) is often the base peak or highly intense.
-
-
6-yl Isomer (Alternative): The ring oxygen is meta to the side chain. Resonance stabilization is disrupted, making the benzylic cation less stable.
-
Result: The
30 peak (Immonium) or further fragmentation products become relatively more abundant compared to the 5-yl isomer.
-
Data Summary: Ion Ratio Comparison
| Feature | Target: 5-yl Isomer | Alternative: 6-yl Isomer | Differentiation Logic |
| Precursor ( | 180.1 | 180.1 | Indistinguishable by MS1. |
| Base Peak (Low CE) | 162 (100%) | 162 (Variable, often lower stability) | 5-yl cation is more stable due to para-resonance. |
| Immonium Ion ( | Low Intensity (<15%) | Medium/High Intensity (>30%) | 6-yl favors |
| Secondary Fragment | 134 (Loss of CO from 162) | 134 (Loss of CO from 162) | Ratio of 162/134 is higher in 5-yl. |
| Retention Time (C18) | Slightly Earlier | Slightly Later | 6-yl is generally more lipophilic (planar symmetry). |
Note: "CE" refers to Collision Energy. Values are approximate and instrument-dependent.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthiness, this protocol includes a "Dual-Energy" validation step to confirm the isomer identity.
Workflow Diagram
Figure 2: Dual-Energy LC-MS/MS workflow for unambiguous isomer identification.
Step-by-Step Methodology
-
Sample Preparation (Hydrolysis):
-
Since this molecule is a metabolite, it may be glucuronidated.[1] Incubate urine samples with
-glucuronidase (E. coli K12) for 1 hour at 55°C to release the free alcohol [1]. -
Validation: Spike a deuterated internal standard (e.g., Ephedrine-d3) to monitor hydrolysis efficiency.
-
-
Chromatographic Separation:
-
Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating positional isomers of benzofurans [2].
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
-
Gradient: Slow ramp (5% to 40% B over 10 minutes) is critical to resolve the 5-yl and 6-yl peaks.
-
-
Mass Spectrometry Settings (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Scan Type: MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring).
-
Transitions:
-
Quantifier:
(Water loss, most sensitive). -
Qualifier 1:
(Ring contraction). -
Qualifier 2:
(Immonium ion, specific to amine chain).
-
-
-
Data Analysis (The Decision Matrix):
-
Calculate the ratio of Area(162) / Area(30).
-
If Ratio > X (High): Confirm 5-yl Isomer (Stabilized benzylic cation).
-
If Ratio < X (Low): Suspect 6-yl Isomer (Destabilized benzylic cation).
-
Note: "X" must be determined by running reference standards on your specific instrument, but the relative difference remains constant across platforms.
-
References
-
Welter, J., et al. (2015).[1] "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry.
-
Stanczuk, A., et al. (2013). "The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues." Drug Testing and Analysis.
-
Hofmann, V., et al. (2022).[2] "Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC–MS-MS." Journal of Analytical Toxicology.
-
Kavanagh, P., et al. (2012). "The characterization of 5-(2-aminopropyl)benzofuran and differentiation from its 4- and 6-positional isomers." Forensic Science International.
Sources
Comparative Analysis: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol vs. Darifenacin Metabolites
[1]
Executive Summary
Darifenacin is a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2][3] Its metabolic profile is characterized by extensive hepatic metabolism via CYP2D6 and CYP3A4.[3][4][5] The compound This compound (hereafter referred to as Compound A ) represents a structural fragment of the Darifenacin scaffold. While not a primary circulating metabolite, Compound A serves as a critical reference standard for impurity profiling and degradation pathway analysis.
This guide contrasts Compound A with the major confirmed metabolites of Darifenacin (UK-148,993, UK-156,981, and UK-73,689) across three dimensions: Chemical Architecture , Metabolic Origin , and Pharmacological Activity .
Chemical Identity & Structural Analysis[1][9][10]
The structural relationship between Darifenacin and Compound A is defined by the dihydrobenzofuran core. Darifenacin contains this core linked to a pyrrolidine ring via an ethyl chain.[6] Compound A retains the core but lacks the pyrrolidine and diphenylacetamide moieties, presenting instead as a polar amino-alcohol.
Table 1: Physicochemical Comparison
| Feature | Darifenacin (Parent) | Compound A (Reference/Impurity) | UK-148,993 (Major Metabolite) | UK-73,689 (N-Dealkylated) |
| CAS Number | 133099-04-4 | Not widely listed (Analog: 87776-76-9*) | Proprietary | Proprietary |
| Molecular Formula | C₂₈H₃₀N₂O₂ | C₁₀H₁₃NO₂ | C₂₈H₃₀N₂O₃ | C₁₉H₂₂N₂O |
| Mol.[7][8][9][10][11] Weight ( g/mol ) | 426.55 | ~179.22 | 442.55 | ~294.39 |
| Core Structure | Dihydrobenzofuran + Pyrrolidine + Diphenylacetamide | Dihydrobenzofuran + Amino-ethanol chain | Hydroxylated Dihydrobenzofuran | Diphenylacetamide + Pyrrolidine (Benzofuran lost) |
| Key Functional Group | Tertiary Amine, Amide | Primary Amine, Alcohol | Phenol (Hydroxyl), Tertiary Amine | Secondary Amine |
| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic) | Moderate | Moderate |
*Note: CAS 87776-76-9 corresponds to the alcohol analog 2-(2,3-dihydrobenzofuran-5-yl)ethanol.[8][10] Compound A is the amino-derivative.
Metabolic Pathway Context
Darifenacin undergoes extensive first-pass metabolism. The formation of Compound A is not a primary metabolic route but represents a potential degradation product or a minor pathway intermediate involving oxidative deamination and chain oxidation.
Major Metabolic Routes (CYP2D6 & CYP3A4):
-
Monohydroxylation (Route A): Occurs on the dihydrobenzofuran ring (forming UK-148,993 ) or the phenyl ring.[12] This preserves the core scaffold.
-
Ring Opening (Route B): The dihydrobenzofuran ring is cleaved to form a diol (UK-156,981 ).[12]
-
N-Dealkylation (Route C): Cleavage of the pyrrolidine nitrogen releases the benzofuran-ethyl side chain (typically as an acid or alcohol) and the pyrrolidine-acetamide fragment (UK-73,689 ).
Relationship of Compound A:
Compound A (Ar-CH(OH)-CH2-NH2) structurally resembles a phenylethanolamine . It could theoretically arise from:
-
Pathway: Oxidative degradation of the ethyl linker followed by transamination or reductive amination (unlikely in vivo).
-
Origin: More likely a synthetic intermediate (from the reaction of 5-(2-bromoacetyl)-2,3-dihydrobenzofuran with ammonia/reduction) or a degradation impurity formed during storage under oxidative conditions.
Visualization: Metabolic & Structural Relationships[10]
Caption: Metabolic pathways of Darifenacin showing major metabolites (UK-148,993, UK-73,689) and the structural position of Compound A as a related fragment.
Pharmacological Profiling
The clinical efficacy of Darifenacin relies on its high affinity for the M3 muscarinic receptor .[3] The structural requirements for this binding are strict, involving the tertiary amine and the bulky diphenylacetamide group.
Comparative Activity
-
Darifenacin:
-
UK-148,993 (Metabolite):
-
Activity: Retains the pharmacophore but has significantly lower affinity (approx. 1/10th to 1/50th of parent).
-
Clinical Relevance: Considered negligible due to low potency and protein binding.
-
-
Compound A (this compound):
-
M3 Activity: Inactive . Lacks the essential diphenylacetamide moiety and the tertiary pyrrolidine nitrogen required for hydrophobic interaction and ionic bonding within the M3 receptor pocket.
-
Potential Off-Target Activity: The structure Ar-CH(OH)-CH2-NH2 is a phenylethanolamine scaffold, characteristic of adrenergic agonists (e.g., Octopamine, Norepinephrine).
-
Risk: If present as an impurity, it could theoretically interact with adrenergic receptors (alpha or beta), causing cardiovascular side effects, although the "dihydrobenzofuran" ring modification usually attenuates this compared to a catechol or phenol ring.
-
Analytical Methodologies
For researchers developing LC-MS/MS assays to distinguish Compound A from Darifenacin metabolites, the following protocol parameters are recommended.
Experimental Protocol: LC-MS/MS Separation
Objective: Separate the polar fragment (Compound A) from the lipophilic parent and metabolites.
1. Sample Preparation:
-
Matrix: Plasma or Urine.[4]
-
Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to retain amines.
-
Rationale: Compound A is a primary amine and highly polar; liquid-liquid extraction (LLE) with ether/hexane may fail to extract it efficiently compared to Darifenacin.
-
2. Chromatographic Conditions:
-
Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).
-
Reason: Standard C18 may not retain Compound A (elutes in void volume).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B (hold 1 min) to retain Compound A, then ramp to 95% B for Darifenacin/Metabolites.
3. Mass Spectrometry (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Darifenacin | 427.2 [M+H]⁺ | 147.1 | 30 | Cleavage of Benzofuran-ethyl |
| UK-148,993 | 443.2 [M+H]⁺ | 163.1 | 32 | Hydroxylated fragment |
| Compound A | ~180.1 [M+H]⁺ | 162.1 / 134.1 | 20 | Loss of H₂O / Cleavage of CH₂NH₂ |
References
-
European Medicines Agency (EMA). (2004). Scientific Discussion: Emselex (Darifenacin). Retrieved from
-
Food and Drug Administration (FDA). (2004). Enablex (Darifenacin) Prescribing Information.[1][13][6][14][15] Retrieved from
-
Kay, G., et al. (2006). "Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder."[1][2][3] Expert Opinion on Pharmacotherapy.
-
PubChem. (2025).[1] Darifenacin Hydrobromide Compound Summary. Retrieved from
- Kerbusch, T., et al. (2003). "Clinical pharmacokinetics of darifenacin." Clinical Pharmacokinetics.
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- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 8. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 87776-76-9|2-(2,3-Dihydrobenzofuran-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. darifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 15. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Benchmarking Purity: Validation Protocols for 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Reference Standards
Introduction: The Integrity Imperative
In the development of muscarinic antagonists (such as Darifenacin) and novel adrenergic ligands, the intermediate 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol serves as a critical chiral building block.[1] Its structural fidelity—specifically the purity of the benzofuran core and the stereochemistry of the ethanolamine side chain—directly impacts the potency and safety profile of the final pharmaceutical ingredient (API).
This guide objectively compares Certified Reference Materials (CRM) against Standard Reagent Grade (SRG) alternatives. We demonstrate that while SRG materials may suffice for early-stage synthesis, they frequently fail in quantitative assays due to variable salt stoichiometry, regio-isomeric contamination, and low enantiomeric excess (ee).[1]
The Core Problem
Commercial "reagent grade" sources often supply this amine as a hydrochloride salt without rigorous drying, leading to water content variations that skew molarity calculations by up to 15%. Furthermore, the reduction process used to synthesize this molecule often yields a racemic mixture unless asymmetric catalysis is explicitly certified.
Structural Identity & Integrity (The "Fingerprint")
Before assessing purity, one must confirm identity. The benzofuran ring is susceptible to substitution at positions 4, 6, and 7 during synthesis. Reagent grade materials often contain trace regioisomers that co-elute in standard HPLC but resolve in NMR.
Comparative Analysis: CRM vs. Reagent Grade
| Feature | Certified Reference Material (CRM) | Standard Reagent Grade (SRG) | Impact on Research |
| 1H-NMR (DMSO-d6) | Sharp doublets at | Broadened peaks indicating residual solvent or amorphous salt forms. | Inaccurate concentration dosing in bioassays. |
| Regio-Isomerism | >99.9% 5-substituted isomer confirmed by NOESY. | May contain 5-10% 6-substituted isomer (synthetic byproduct).[1] | Off-target binding affinity data.[1] |
| Counter-ion | Stoichiometry (e.g., 1.0 HCl) quantitated by Ion Chromatography. | Variable (0.8 - 1.2 HCl) or mixed salts.[1] | Significant weighing errors (10-20% error in active mass).[1] |
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for qualifying the reference material.
Figure 1: Step-wise validation workflow ensuring structural, chemical, and stereochemical integrity.
Chromatographic Purity (The "Quantification")
The amine group causes peak tailing on standard C18 columns due to interaction with residual silanols. We recommend a High-pH Reverse Phase method or a HILIC approach.[1] Below, we detail the High-pH method which suppresses the ionization of the amine, improving peak shape and resolution from the ketone precursor.
Experimental Protocol: High-pH RP-HPLC
-
Column: XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Benzofuran absorption).
-
Gradient: 5% B to 60% B over 15 minutes.
Comparative Data: Impurity Profile
| Impurity Type | Retention Time (Rel) | CRM Level (%) | Reagent Grade Level (%) | Mechanism of Formation |
| Analyte | 1.00 | 99.8% | 94.2% | N/A |
| Ketone Precursor | 1.25 | <0.05% | 2.5% | Incomplete reduction of 1-(2,3-dihydrobenzofuran-5-yl)-2-aminoethanone.[1] |
| Des-amino | 1.40 | ND | 1.1% | Hydrogenolysis of C-N bond during reduction. |
| Oxidized Dimer | 1.80 | <0.05% | 1.5% | Air oxidation of the benzylic position during storage. |
Analyst Note: The ketone impurity is particularly problematic as it is a reactive electrophile (Michael acceptor potential) that can covalently modify proteins in biological assays, leading to false toxicity signals.
Chiral Purity (The "Stereochemistry")
For this molecule, the biological activity is often stereospecific. The (R)-enantiomer and (S)-enantiomer may have vastly different affinities for muscarinic or adrenergic receptors.
Protocol: Chiral HPLC[1][3]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Mode: Isocratic.
-
Detection: UV @ 280 nm.
Visualization: Separation Logic
The separation relies on the hydrogen bonding between the amino-alcohol moiety and the carbamate stationary phase.
Figure 2: Mechanism of chiral resolution. Reagent grade material often shows a 50:50 split (Racemic), whereas CRM must show >99:1 ratio.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Cayman Chemical. (n.d.). Darifenacin (hydrobromide) Product Information.[2][4][5][6][7] (Reference for benzofuran structural context).
-
PubChem. (2023). 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol Compound Summary. National Library of Medicine.
-
Ye, Q., et al. (2010). Practical Synthesis of Darifenacin Hydrobromide. (Context for synthesis intermediates and impurities). Organic Process Research & Development.
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- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benzofuran Amino Alcohols: A Comparative Analysis of Synthetic and Extractive Methodologies
Introduction: The Significance of the Benzofuran Amino Alcohol Scaffold
The benzofuran ring system is a privileged heterocyclic motif found in a multitude of natural products and synthetically developed compounds.[1][2] When functionalized with an amino alcohol side chain, this scaffold gives rise to a class of molecules with a remarkable spectrum of biological activities, including potent antifungal, antibacterial, anti-inflammatory, and anti-tumor properties.[1][3][4][5] These compounds are of significant interest to researchers in medicinal chemistry and drug development. Ailanthoidol, a neolignan with a 2-arylbenzofuran structure isolated from Zanthoxylum ailanthoides, serves as a prime example of a naturally occurring benzofuran derivative with a wide range of biological activities, including anticancer and antiviral effects.[3][6]
The journey to obtaining a specific benzofuran amino alcohol for study can take two distinct paths: total chemical synthesis in the laboratory or extraction from a natural source. The choice between these methodologies is not trivial and has profound implications for purity, stereochemical control, yield, scalability, and the potential for novel structural exploration. This guide provides an in-depth analytical comparison of these two approaches, offering experimental insights and data-driven perspectives to help researchers, scientists, and drug development professionals make informed decisions tailored to their project goals.
Methodology I: The Synthetic Route - Precision and Versatility
Chemical synthesis offers unparalleled control over molecular architecture. It allows for the precise placement of functional groups and, crucially for biologically active molecules, the control of stereochemistry. For chiral molecules like β-amino alcohols, establishing the absolute configuration is paramount, as different enantiomers can have dramatically different biological activities.[3]
One of the most elegant and efficient methods for synthesizing chiral benzofuran β-amino alcohols is through the Asymmetric Transfer Hydrogenation (ATH) of precursor α-amino ketones.[3] This method is operationally simple, avoids the use of high-pressure hydrogen gas, and is highly stereoselective.[3]
Workflow for Asymmetric Synthesis of a Benzofuran Amino Alcohol
Caption: Workflow for the asymmetric synthesis of a chiral benzofuran amino alcohol.
Experimental Protocol: Asymmetric Synthesis
This protocol is a representative example based on established methodologies for the synthesis of chiral benzofuran β-amino alcohols.[3]
Part A: Synthesis of Benzofuryl α-Azole Ketone
-
Reactant Preparation: Dissolve 1H-imidazole (8.0 mmol) in acetonitrile (3 mL). In a separate flask, dissolve the corresponding benzofuryl α-bromo ketone (4.0 mmol) in acetonitrile (12 mL).
-
Reaction: To the imidazole solution, add triethylamine (8.0 mmol). Then, add the α-bromo ketone solution dropwise while stirring.
-
Causality: Triethylamine acts as a base to neutralize the HBr formed during the nucleophilic substitution reaction, driving the reaction to completion.
-
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the benzofuryl α-azole ketone.
Part B: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), prepare the chiral ruthenium catalyst solution.
-
Reduction: Add the benzofuryl α-azole ketone (1.0 mmol) to the vessel. Then, add an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), which serves as the hydrogen source.
-
Causality: The chiral Ru-catalyst coordinates with the ketone, and the formic acid/triethylamine mixture delivers a hydride (H-). The chiral environment of the catalyst directs the hydride addition to one face of the carbonyl, resulting in the preferential formation of one enantiomer.
-
-
Quenching & Extraction: Once the reduction is complete, the reaction is quenched with a saturated solution of NaHCO₃. The product is then extracted into an organic solvent (e.g., dichloromethane).
Part C: Purification and Characterization
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The final product's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] The enantiomeric excess (ee), a measure of stereochemical purity, is determined by chiral High-Performance Liquid Chromatography (HPLC).[9]
Methodology II: The Extractive Route - Nature's Blueprint
Nature is a master chemist, producing a vast array of complex molecules. Benzofuran derivatives can be isolated from various plant and microbial sources, such as the families Asteraceae and Leguminosae, and fungi like Penicillium crustosum.[1][10] The extractive approach leverages this pre-existing chemical diversity.
The process involves isolating the target compound from a complex biological matrix. This typically requires a series of extraction and chromatographic purification steps. While potentially yielding novel structures, this path offers less control over the final output compared to synthesis.
Workflow for Extraction of Benzofuran Derivatives
Caption: Generalized workflow for the extraction and isolation of a benzofuran derivative.
Experimental Protocol: Extraction and Isolation
This protocol outlines a general procedure for isolating bioactive compounds from a plant source.[11][12]
-
Preparation of Plant Material: The plant material (e.g., roots, stems) is dried, ground into a fine powder to increase surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, using techniques like maceration, Soxhlet extraction, or more modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[11][13][14]
-
Causality: The solvent is chosen based on the polarity of the target compounds. Ethanol is a good general-purpose solvent for a wide range of moderately polar compounds like many phenolics and alkaloids.
-
-
Concentration: The solvent is removed from the extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. This step simplifies the mixture for further purification.
-
Chromatographic Purification: The most promising fraction (identified by bioassay or analytical screening) is subjected to one or more rounds of column chromatography (e.g., over silica gel or ODS) or preparative HPLC.[9]
-
Causality: Chromatography separates molecules based on their differential interactions with the stationary phase (e.g., silica) and the mobile phase (solvent system). By carefully selecting these, individual compounds can be isolated from the complex mixture.
-
-
Characterization: The pure, isolated compound is then subjected to rigorous structural elucidation using techniques like NMR, MS, and IR spectroscopy to determine its exact chemical structure.[7][15]
Head-to-Head Comparison: A Multi-faceted Analysis
The choice between synthesis and extraction depends heavily on the specific research objectives. The following table summarizes the key performance indicators for each approach.
| Parameter | Synthetic Route | Extractive Route | Rationale & Supporting Insights |
| Purity & Consistency | Very High (>98%) | Variable | Synthetic methods provide precise control, yielding products with high purity and batch-to-batch consistency.[16][17] Extracted compounds can vary in concentration due to factors like climate and soil conditions, and may contain closely related, difficult-to-separate impurities.[18] |
| Stereochemical Control | Excellent (ee >96%) | Dependent on Nature | Asymmetric synthesis allows for the selective production of a single enantiomer.[3][19] Natural sources may produce a single enantiomer, a racemate, or a mixture, over which the researcher has no control. |
| Yield | Predictable & Scalable | Low & Variable | Synthetic yields are often well-defined and can be scaled up for larger quantities. Extraction yields are typically low (often <1% of dry weight) and depend heavily on the source material's quality and the efficiency of the extraction process.[13] |
| Structural Diversity | High | Limited to Natural Occurrence | Synthesis allows for the creation of novel analogues and derivatives by simply changing the starting materials or reagents, facilitating structure-activity relationship (SAR) studies.[20][21] Extraction is limited to the compounds that nature produces. |
| Discovery Potential | Low | High | While synthesis is excellent for creating specific targets, extraction from underexplored natural sources can lead to the discovery of entirely new molecular structures with novel biological activities.[1][10] |
| Time & Labor | Often Multi-step & Intensive | Can be Prolonged & Tedious | A multi-step synthesis can be time-consuming. However, optimizing an extraction and purification protocol for a new natural source can also be a lengthy and labor-intensive process of trial and error. |
| Environmental Impact | Variable (Solvents, Reagents) | Variable (Solvent, Biomass) | Synthesis often relies on organic solvents and metal catalysts. Extraction can consume large volumes of solvents and generate significant biomass waste. Green chemistry principles are being applied to both fields to mitigate environmental impact.[14][22] |
Analytical Characterization: The Unifying Requirement
Regardless of the source, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the benzofuran amino alcohol.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and, with a chiral column, for determining the enantiomeric excess (ee) of synthetic products.[23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile benzofuran compounds, providing both separation and structural information from the mass spectrum.[7][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[3][7]
Representative Protocol: HPLC Analysis for Purity
This protocol is suitable for the analysis of many benzofuran derivatives.[23]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or formic acid in water for MS compatibility). A typical starting point could be a 60:40 v/v ratio.[23][24]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (e.g., 282 nm).[23]
-
Sample Preparation: Prepare a stock solution of the benzofuran amino alcohol in a suitable solvent (e.g., acetonitrile). Dilute to create calibration standards and the sample for analysis.
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion and Strategic Outlook
The decision to pursue a synthetic or extractive route for obtaining benzofuran amino alcohols is a strategic one, dictated by the end goal of the research.
-
Choose Synthesis for:
-
Targeted Drug Development: When a specific, pre-defined structure is required in high purity and with controlled stereochemistry.
-
Structure-Activity Relationship (SAR) Studies: When a library of related analogues is needed to probe biological targets.
-
Scalable Production: When large quantities of a compound are required for advanced preclinical or clinical studies.
-
-
Choose Extraction for:
-
Natural Product Discovery: When the goal is to identify novel bioactive compounds from unexplored biological sources.
-
Initial Bioactivity Screening: When screening diverse chemical libraries from nature for new therapeutic leads.
-
Accessing Complex Scaffolds: When the target molecule has a highly complex structure that would be exceptionally challenging to synthesize.
-
Ultimately, both approaches are complementary and vital to the field of drug discovery. Synthesis provides the tools to build and optimize, while nature provides the inspiration and the initial blueprints for molecules with profound biological potential.
References
- MS Lab. (2025, February 24).
- IndochinaLight. (2025, July 12). Natural vs Synthetic Materials Comparison: Key Differences & Benefits.
- Chrobak, E., et al. (2020). Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. MDPI.
- BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
- International Journal of Novel Research and Development. (2025, April). Natural vs. Synthetic Ingredients in Skincare Products: Is one better and safer than the other?
- Reviva Labs. (2025, March 7). Natural vs.
- Hussain, A., et al. (2023).
- Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Forgo, P., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC.
- MedCrave. (2016, September 28).
- Trilogy Labs. (2026, January 15). Natural vs. Synthetic Ingredients in Cosmetics & Skin Care.
- SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- Noggle, F. T., et al. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex.
- Chen, Y., et al. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
- ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- World Journal of Pharmaceutical Research. (n.d.).
- Royal Society of Chemistry. (2019, September 2).
- Li, G., et al. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI.
- ResearchGate. (2025, August 8).
- Favi, G., et al. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC.
- Frontiers. (n.d.).
- Semantic Scholar. (n.d.).
- Liu, X-F., et al. (2019, September 2).
- MDPI. (2024, November 21). Sustainable Extraction of Bioactive Compounds and Nutrients from Agri-Food Wastes: Potential Reutilization of Berry, Honey, and Chicory Byproducts.
- MDPI. (2025, November 25).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). Phytochemical compounds or their synthetic counterparts? A detailed comparison of the quantitative environmental assessment for the synthesis and extraction of curcumin.
- MedCrave online. (2016, September 28).
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- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. forendex.southernforensic.org [forendex.southernforensic.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A review on extraction, isolation, characterization of bioactive compounds obtained from agri-food waste and their potential for industrial application [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. mscosmeticslab.com [mscosmeticslab.com]
- 17. trilogylaboratories.com [trilogylaboratories.com]
- 18. revivalabs.com [revivalabs.com]
- 19. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Phytochemical compounds or their synthetic counterparts? A detailed comparison of the quantitative environmental assessment for the synthesis and extraction of curcumin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 24. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Scientist's Guide to the Certificate of Analysis: Ensuring the Quality of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is the cornerstone of experimental integrity and reproducibility. When working with a molecule as specific as 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a chiral intermediate with significant potential in medicinal chemistry, the CoA transcends being a simple data sheet.[1][2] It is a comprehensive passport that validates the material's identity, purity, and suitability for its intended application. A deficient or incomplete CoA can lead to compromised data, failed syntheses, and the loss of valuable time and resources.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth framework for evaluating the CoA of this compound. We will dissect the critical analytical tests, compare specifications for different quality grades, and provide the causal logic behind these requirements. Furthermore, we will equip you with detailed experimental protocols to independently verify these crucial quality attributes, ensuring your research is built on a foundation of unimpeachable quality.
The Analytical Gauntlet: A Workflow for Quality Assurance
The generation of a robust CoA is a multi-step process involving orthogonal analytical techniques. Each test provides a unique piece of the quality puzzle, and together, they form a self-validating system. The diagram below illustrates the logical workflow, from initial identity confirmation to the final purity assessment, that underpins a trustworthy CoA.
Caption: A comprehensive analytical workflow for the quality control of this compound.
Comparative Analysis of CoA Specifications: Research vs. GMP Grade
The required quality of a chemical intermediate is dictated by its position in the development pipeline. Material destined for early-stage research may have less stringent specifications than material intended for pre-clinical or cGMP (current Good Manufacturing Practice) manufacturing. This table provides a comparative overview of typical specifications.
| Parameter | Test Method | Typical Research Grade Specification | Typical Pre-clinical/GMP Grade Specification | Scientific Rationale & Expert Insights |
| Identity | ¹H NMR, MS | Conforms to Structure | Conforms to Structure and Reference Standard | Unambiguous structural confirmation is non-negotiable. ¹H NMR verifies the proton environment and covalent bonds, while Mass Spectrometry confirms the molecular weight. For GMP grade, comparison against a qualified reference standard is required.[3] |
| Appearance | Visual Inspection | White to Off-White Powder/Solid | White Crystalline Solid | A consistent, white crystalline appearance is the first indicator of high purity. Off-white colors or amorphous solids may suggest the presence of process impurities or degradation products. |
| Assay (Purity) | HPLC-UV (Area %) | ≥ 98.0% | ≥ 99.5% | High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying purity. A higher assay value for GMP material minimizes the presence of unknown impurities that could affect reaction kinetics, yield, or the safety profile of the final drug substance. |
| Enantiomeric Purity | Chiral HPLC (% e.e.) | ≥ 98.0% | ≥ 99.8% | As a chiral molecule, the enantiomeric excess (e.e.) is a Critical Quality Attribute (CQA). Biological activity is often enantiomer-specific; the undesired enantiomer can be inactive or, in some cases, contribute to off-target effects.[4][5] |
| Largest Single Impurity | HPLC-UV (Area %) | ≤ 0.5% | ≤ 0.15% | Controlling the level of the largest unknown impurity is critical. This specification prevents any single, potentially reactive or toxic impurity from compromising downstream processes or final product safety. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | ≤ 0.2% | Water can interfere with moisture-sensitive reactions and can promote degradation of the material over time. Karl Fischer titration is the gold standard for accurate and precise water determination. |
| Residual Solvents | GC-HS | Report Only | Complies with ICH Q3C Limits | Solvents used in synthesis must be removed to prevent interference with subsequent steps and to ensure safety. GMP-grade material must meet the stringent limits set by the International Council for Harmonisation (ICH) Q3C guidelines. |
| Residue on Ignition | USP <281> / Gravimetric | ≤ 0.5% | ≤ 0.1% | This test quantifies non-volatile inorganic impurities (e.g., salts, catalyst residues). A low value indicates a clean manufacturing process free from inorganic contamination. |
| Elemental Impurities | ICP-MS | Not typically required | Complies with ICH Q3D Limits | Trace metals, often from catalysts or reactors, can be toxic and may poison downstream catalysts. ICP-MS is a highly sensitive technique used to ensure compliance with ICH Q3D guidelines for elemental impurities. |
In-Depth Experimental Protocols for Verification
A key principle of scientific integrity is the ability to verify claims. The following protocols provide detailed methodologies for the two most critical chromatographic analyses on the CoA.
Protocol 1: Assay and Purity by Reverse-Phase HPLC-UV
This method is designed to separate the main compound from less polar and more polar impurities.
Scientific Rationale: A C18 (octadecylsilane) column is a versatile, robust stationary phase that provides excellent retention and separation for a wide range of moderately polar organic molecules. A gradient elution, where the mobile phase composition changes over time, is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated from the main peak and quantified within a reasonable run time.
Methodology:
-
Instrumentation: HPLC system with UV/Vis Detector, Autosampler, and Column Oven.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile to achieve a final concentration of ~0.5 mg/mL. Filter with a 0.22 µm syringe filter prior to injection.
-
Data Analysis: Purity is calculated by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method separates the two enantiomers of the molecule, allowing for the determination of the enantiomeric excess (e.e.).
Scientific Rationale: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP), typically a polysaccharide derivative (like amylose or cellulose) coated or bonded to silica.[6] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times. A normal-phase mobile system (e.g., hexane/alcohol) is often preferred for separating amines on these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.
Methodology:
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of ~0.5 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [(Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2)] * 100, where Peak Area 1 is the major enantiomer.
Logical Framework for Material Acceptance
The data from the CoA should be evaluated systematically to make an informed decision on batch acceptance. The following decision tree outlines this logical process.
Sources
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For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) standards for controlling impurities in Darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.
This guide will delve into the specified related compounds of Darifenacin, compare the pharmacopeial approaches to setting impurity limits, and provide a practical analytical methodology for their assessment.
The Critical Role of Pharmacopoeial Standards in Impurity Control
Pharmacopeias like the USP and EP establish legally enforceable standards for the quality, purity, and identity of medicines.[2] These standards provide a framework for manufacturers to control impurities that may arise during the synthesis, purification, and storage of drug substances and products. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug. Therefore, strict adherence to pharmacopeial limits is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).
The USP and EP often have similar overall goals but can differ in their specific requirements, including the list of specified impurities and their acceptance criteria. These differences can have significant implications for drug development, analytical method validation, and global marketing of pharmaceutical products.
Unraveling the Impurities of Darifenacin
Several related compounds of Darifenacin have been identified and are controlled by the USP and EP. These impurities can be process-related, arising from the synthetic route, or degradation products formed during storage. Below is a list of some known Darifenacin related compounds.
Disclaimer: The specific acceptance criteria (limits) for these impurities are not always publicly available and are detailed in the official USP and EP monographs, which are subject to updates. The information provided in the table below is based on available data and should be cross-referenced with the current official pharmacopeial publications.
Comparison of USP and EP Specified Impurities and General Limits
| Impurity Name | Other Names | USP Limit | EP Limit |
| Specified Impurities | |||
| Darifenacin Related Compound A | (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid | Not specified in publicly available documents | Not specified in publicly available documents |
| Darifenacin Related Compound B | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | Not specified in publicly available documents | Not specified in publicly available documents |
| Darifenacin Related Compound C | 3-Hydroxy Darifenacin | Not specified in publicly available documents | Not specified in publicly available documents |
| Darifenacin Related Compound G | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | Not specified in publicly available documents | Not specified in publicly available documents |
| (R)-Darifenacin | Enantiomer of Darifenacin | Not specified in publicly available documents | Not specified in publicly available documents |
| General Limits | |||
| Any Unspecified Impurity | - | Not specified in publicly available documents | Not specified in publicly available documents |
| Total Impurities | - | Not specified in publicly available documents | Not specified in publicly available documents |
It is important to note that the USP often uses the term "Related Compounds," while the EP uses "Impurities." The fundamental principles of controlling these substances are, however, very similar and are guided by the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).
Visualizing the Pharmacopeial Impurity Control Workflow
The following diagram illustrates the general workflow for the analysis and control of impurities in a drug substance according to pharmacopeial guidelines.
Caption: A typical workflow for pharmacopeial impurity analysis.
Key Darifenacin Related Compounds: Structures at a Glance
Understanding the chemical structures of Darifenacin and its related compounds is crucial for their identification and characterization.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Executive Summary: The "Stop, Look, Assess" Directive
Do not dispose of this compound down the drain.
2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol (CAS: 1157607-13-0) is a functionalized benzofuran derivative containing a basic amine and a secondary alcohol.[1][2] Due to the biological activity associated with benzofuran scaffolds (often used in pharmacophores for hepatotoxicity or receptor modulation), this compound must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.
Immediate Disposal Action Plan:
-
Classify: Organic Base / Toxic.[2]
-
Segregate: Keep separate from strong acids and oxidizers.[2][3][4]
-
Destruction: High-temperature incineration is the only validated method for complete ring destruction.[2]
Chemical Profile & Hazard Characterization
Understanding the chemical structure is the first step in a self-validating disposal system.[2]
| Feature | Specification | Disposal Implication |
| Chemical Name | This compound | Must be fully written on waste tags (No abbreviations).[1][2] |
| CAS Number | 1157607-13-0 | Use for specific waste profiling.[2] |
| Functional Groups | Secondary Amine, Alcohol, Benzofuran Ring | Basic pH. Incompatible with acids (exothermic) and peroxides. |
| Physical State | Solid (typically off-white powder) | Dust hazard.[2] Requires solubilization or double-bagging.[1][2] |
| Predicted Hazards | Skin/Eye Irritant (H315/H319), STOT SE 3 | Standard PPE (Nitrile gloves, eye protection) required. |
| RCRA Status | Non-listed (unless characteristic) | Manage as Hazardous Waste (Ignitable if in solvent, Toxic by generator knowledge).[5] |
The Self-Validating Segregation System[1][2]
To ensure safety, you must implement a "Check-Confirm-Add" workflow.[2] This prevents the most common laboratory accident: incompatible waste mixing.
The "Basic Organic" Rule
Because this molecule is an amine , it is basic. Adding it to a waste container with high acid content (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste) can generate heat and pressure, leading to container rupture.
Validation Step: Before adding this compound to any liquid waste carboy:
-
Check the pH of the receiving carboy. It must be Neutral (pH 6-8) or Basic (pH >8) .[2]
-
Check for Oxidizers. Ensure the container does not contain Nitric Acid or Peroxides.[2]
Visual Decision Workflow
The following diagram outlines the logical flow for disposing of this specific compound, distinguishing between solid stock and reaction mixtures.
Figure 1: Decision matrix for segregating benzofuran-derivative waste streams to prevent incompatibility events.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance & Contaminated Debris)
Best for: Expired stock, weighing boat residues, contaminated gloves.
-
Containment: Do not throw loose powder into general trash.[2] Place the material into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth HDPE jar.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" bin pending EHS pickup.
B. Liquid Waste (Reaction Mixtures)
Best for: HPLC effluent, mother liquors, washing solvents.
-
Solvent Identification: Determine the primary solvent (e.g., Methanol, Ethyl Acetate, DCM).
-
Select Container: Use an HDPE or Glass carboy. Avoid metal containers if the solution is corrosive.
-
pH Adjustment (If necessary): If the waste stream is highly acidic, neutralize it to pH 5-9 before adding this amine to prevent salt precipitation or heat generation.[2]
-
Transfer: Pour using a funnel to prevent spills.
-
Rinsing: Rinse the original flask with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not rinse down the sink.
C. Empty Container Management
-
Triple Rinse: Containers that held the pure substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Manage the rinsate as Hazardous Liquid Waste (see Section B).
-
Defacing: Deface the label and mark "Empty" before discarding the glass bottle in the glass trash or recycling, depending on local regulations.
Emergency Contingencies: Spills
Scenario: Powder Spill on Benchtop
-
Isolate: Alert nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[6] If the powder is fine/dusty, wear an N95 or half-mask respirator.[2]
-
Contain: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Clean: Wipe up the material. Clean the surface with a mild detergent followed by water.
-
Dispose: Place all cleanup materials into a solid hazardous waste bag.
Scenario: Solution Spill
-
Absorb: Use universal absorbent pads or vermiculite.[2]
-
Collect: Scoop absorbed material into a hazardous waste bag.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Washington, D.C. [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (Related Structure). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. 87776-76-9|2-(2,3-Dihydrobenzofuran-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
